[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](cyclopentyl)methanone
Description
2-(1H-Benzimidazol-2-yl)pyrrolidin-1-ylmethanone is a heterocyclic compound featuring a benzimidazole core fused to a pyrrolidine ring and a cyclopentyl ketone moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the cyclopentyl group) and hydrogen-bonding capacity (via the benzimidazole nitrogen atoms), making it a candidate for pharmacological applications.
Properties
IUPAC Name |
[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-cyclopentylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17(12-6-1-2-7-12)20-11-5-10-15(20)16-18-13-8-3-4-9-14(13)19-16/h3-4,8-9,12,15H,1-2,5-7,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGGNIXHKGUYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone can be described as follows:
- Molecular Formula : C_{15}H_{18}N_{4}O
- Molecular Weight : 270.33 g/mol
- CAS Number : Not specified in the literature
This compound features a benzimidazole moiety, which is significant for its interaction with biological targets.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the benzimidazole scaffold exhibit notable activity against various pathogens. For instance, studies have shown that derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria, as well as fungi . The specific activity of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone in this regard remains to be fully elucidated, but its structural similarity to known active compounds suggests potential efficacy.
Anticancer Potential
Benzimidazole derivatives are also recognized for their anticancer properties. Recent studies have highlighted that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and interference with DNA synthesis . The specific anticancer activity of the compound may be linked to its ability to modulate signaling pathways involved in cell proliferation and survival.
Neuroprotective Effects
Emerging research has indicated that certain benzimidazole derivatives may possess neuroprotective properties. They have been shown to mitigate neuronal death in models of neurodegenerative diseases by reducing oxidative stress and inflammation . The neuroprotective potential of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone warrants further investigation given the increasing prevalence of neurodegenerative disorders.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural characteristics. The presence of specific functional groups can enhance or diminish their pharmacological effects. For instance, modifications at the 1-position of the benzimidazole ring or variations in side chains can significantly impact their binding affinity to biological targets .
| Structural Feature | Effect on Activity |
|---|---|
| Benzimidazole scaffold | Essential for activity |
| Pyrrolidine ring | Enhances binding |
| Cyclopentyl group | Modifies lipophilicity |
Case Studies
- Antimicrobial Study : A study evaluated a series of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone exhibited significant antibacterial activity, suggesting that this compound may also show similar effects .
- Anticancer Research : Another investigation focused on the anticancer potential of benzimidazole derivatives in various cancer cell lines. The study found that certain modifications led to increased cytotoxicity against breast cancer cells, indicating a promising avenue for further research on 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone .
- Neuroprotection Study : A recent study assessed the neuroprotective effects of benzimidazole derivatives in models of oxidative stress-induced neuronal damage. Results suggested that compounds with structural similarities to 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone could reduce neuronal apoptosis and improve cell viability .
Comparison with Similar Compounds
Structural Analysis and Key Features
- Core Structure: Benzimidazole: Aromatic, planar heterocycle with two nitrogen atoms, enabling π-π stacking and hydrogen bonding . Pyrrolidine: Five-membered saturated ring contributing conformational flexibility and basicity .
Functional Groups :
- Ketone (C=O) : Polar group influencing solubility and reactivity.
- Aromatic and Aliphatic Substituents : Modulate electronic and steric properties .
Comparative Analysis with Structurally Similar Compounds
The following table highlights key structural and functional differences between 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone and analogous compounds:
| Compound Name | Core Structure Modifications | Key Functional Groups | Molecular Weight (g/mol) | Biological Activity/Applications | Reference |
|---|---|---|---|---|---|
| 2-(1H-Benzimidazol-2-yl)pyrrolidin-1-ylmethanone (Target) | Benzimidazole-pyrrolidine-cyclopentyl methanone | Benzimidazole, pyrrolidine, cyclopentyl | ~327.4* | Potential enzyme/receptor modulation | |
| 3-Methyl-5-[5-(1-methylethyl)-1H-benzimidazol-2-yl]-N-(1-methylpiperidin-4-yl)-1H-pyrazole-4-carboxamide | Pyrazole replaces pyrrolidine | Pyrazole, piperidine | ~410.5 | Anticancer (hypothesized) | |
| 4-(1-Benzyl-1H-benzimidazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one | Chlorophenyl substituent | Chlorophenyl, benzyl | ~405.9 | Enhanced reactivity in substitution | |
| (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone | Chloropyrimidinyloxy substitution | Chloropyrimidine, cyclopentyl | ~363.9 | Antimicrobial/anticancer (predicted) | |
| 2-Cyclopentyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone | Pyridazinyloxy-piperidine | Methylpyridazine, piperidine | ~331.4 | Improved pharmacokinetic properties |
*Calculated based on molecular formula C₁₉H₂₁N₃O.
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
- Lipophilicity : Cyclopentyl and aromatic groups in the target compound balance solubility and membrane permeability, whereas pyridazine or pyrimidine substituents (e.g., in –17) introduce polarity .
- Steric Effects : Bulkier substituents (e.g., chlorophenyl in ) may hinder target binding compared to the target compound’s compact cyclopentyl group.
Key Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Pyrrolidine flexibility vs. pyrazole rigidity: Influences conformational adaptability for target binding .
- Halogenation (e.g., Cl in ): Enhances electrophilicity and binding affinity but may increase toxicity.
- Methyl/cyclopentyl groups: Improve metabolic stability and bioavailability .
Unanswered Questions :
- Exact biological targets of the target compound remain uncharacterized.
- Comparative in vivo efficacy and toxicity profiles are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
